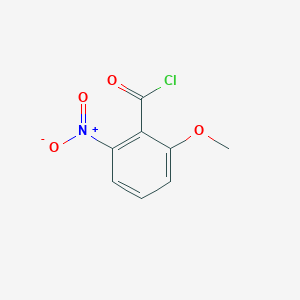2-Methoxy-6-nitrobenzoyl chloride
CAS No.: 33844-24-5
Cat. No.: VC8266270
Molecular Formula: C8H6ClNO4
Molecular Weight: 215.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33844-24-5 |
|---|---|
| Molecular Formula | C8H6ClNO4 |
| Molecular Weight | 215.59 g/mol |
| IUPAC Name | 2-methoxy-6-nitrobenzoyl chloride |
| Standard InChI | InChI=1S/C8H6ClNO4/c1-14-6-4-2-3-5(10(12)13)7(6)8(9)11/h2-4H,1H3 |
| Standard InChI Key | WEOJVECNXUGOJI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1C(=O)Cl)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=CC(=C1C(=O)Cl)[N+](=O)[O-] |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
2-Methoxy-6-nitrobenzoyl chloride features a benzoyl chloride backbone substituted with a methoxy (-OCH) group at the 2-position and a nitro (-NO) group at the 6-position. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, while the methoxy group exerts an electron-donating resonance effect, stabilizing intermediates during reactions.
Table 1: Key Physical Properties of 2-Methoxy-6-nitrobenzoyl Chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 215.593 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | 1.386 g/cm (analogous compound) | |
| Solubility | Soluble in acetonitrile |
Synthesis Methods
Nitration of 2-Methoxybenzoyl Chloride
The primary synthesis route involves the nitration of 2-methoxybenzoyl chloride. This reaction is typically conducted at sub-ambient temperatures (-10°C to 10°C) using a mixture of nitric acid and sulfuric acid as the nitrating agent. The low-temperature regime minimizes by-product formation, such as di-nitrated derivatives, ensuring a yield exceeding 70%.
Mechanistic Insight:
The nitration proceeds via electrophilic aromatic substitution, where the nitrosonium ion () attacks the electron-rich aromatic ring. The methoxy group’s ortho/para-directing effect favors nitration at the 6-position, while steric hindrance from the methoxy group further directs substitution to the 6-position.
Alternative Synthesis via Grignard Reagents
A patent-pending method (CN107176908A) employs bis(trichloromethyl) carbonate as a phosgene substitute to react with 2-methyl-3-methoxyphenyl magnesium chloride . This approach avoids highly toxic phosgene and operates under milder conditions (10–25°C). The reaction sequence involves:
This method achieves yields of 98.7–98.9% with high purity, attributed to precise stoichiometric control and catalytic triethylamine or methylpiperidine .
Reactivity and Mechanistic Behavior
Nucleophilic Acyl Substitution
The carbonyl carbon in 2-methoxy-6-nitrobenzoyl chloride is highly electrophilic due to the nitro group’s -I effect. This facilitates nucleophilic attacks by amines, alcohols, and water, forming amides, esters, and carboxylic acids, respectively.
Example Reaction with Amines:
Hydrolytic Instability
Despite its synthetic utility, the compound hydrolyzes readily in aqueous environments, releasing hydrogen chloride and nitroaniline derivatives . This necessitates anhydrous handling conditions and inert storage atmospheres.
Industrial and Research Applications
Pharmaceutical Intermediate
2-Methoxy-6-nitrobenzoyl chloride is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its acyl chloride group enables efficient coupling with heterocyclic amines to form bioactive amides.
Agrochemical Synthesis
In agrochemistry, it is used to synthesize herbicides and fungicides. For example, coupling with thioureas yields sulfonylurea derivatives, which inhibit acetolactate synthase in weeds.
Materials Science
The compound’s nitro group facilitates polymerization reactions, contributing to heat-resistant polyamides and epoxy resins.
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Corrosion | Wear nitrile gloves; use fume hoods |
| Eye Damage | Safety goggles mandatory |
| Moisture Sensitivity | Store under nitrogen atmosphere |
Environmental Considerations
Waste containing this compound must be disposed of via certified waste management services to prevent environmental release of toxic hydrogen chloride and nitro compounds .
Recent Advances and Future Directions
The 2017 patent (CN107176908A) highlights a shift toward greener synthesis methods, replacing phosgene with bis(trichloromethyl) carbonate . Future research may explore catalytic asymmetric reactions or bioconjugation techniques to expand its utility in drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume